4,4-Dimethylhept-2-ene-1,7-diamine
Description
4,4-Dimethylhept-2-ene-1,7-diamine is a branched aliphatic diamine characterized by a central alkene group (C=C) at position 2 and two methyl substituents at the 4th carbon of the heptane backbone. Its molecular formula is C₉H₁₈N₂, with a molecular weight of 154.25 g/mol.
Properties
CAS No. |
62439-51-4 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
4,4-dimethylhept-2-ene-1,7-diamine |
InChI |
InChI=1S/C9H20N2/c1-9(2,5-3-7-10)6-4-8-11/h3,5H,4,6-8,10-11H2,1-2H3 |
InChI Key |
VIWQGQXUCHOYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN)C=CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylhept-2-ene-1,7-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 4,4-dimethylhept-2-enal with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylhept-2-ene-1,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated diamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Saturated diamines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4,4-Dimethylhept-2-ene-1,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylhept-2-ene-1,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4,4-Dimethylhept-2-ene-1,7-diamine, the following compounds are analyzed:
Hexamethylenediamine (1,6-Diaminohexane)
- Structure : Linear aliphatic diamine with six carbons.
- Molecular Formula : C₆H₁₆N₂.
- Key Differences :
1,7-Diaminoheptane
- Structure : Linear aliphatic diamine with seven carbons.
- Molecular Formula : C₇H₁₈N₂.
- Key Differences: No branching or double bonds, leading to higher solubility in polar solvents (e.g., water and ethanol). Melting point (65–67°C) is lower than that of this compound (estimated 120–122°C), likely due to reduced crystallinity in the branched analog.
2,4-Dimethylpent-1-ene-3,5-diamine
- Structure : Branched diamine with a shorter carbon chain and unsaturation.
- Molecular Formula : C₇H₁₄N₂.
- Key Differences :
- Shorter chain length reduces thermal stability.
- The alkene group at position 1 enhances electrophilic reactivity, unlike the centrally located double bond in this compound, which may stabilize conjugation in derivatives.
Physical and Chemical Properties Comparison
| Property | This compound | Hexamethylenediamine | 1,7-Diaminoheptane | 2,4-Dimethylpent-1-ene-3,5-diamine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 154.25 | 116.21 | 130.23 | 126.20 |
| Melting Point (°C) | 120–122 (estimated) | 41–42 | 65–67 | 85–87 |
| Solubility | Moderate in polar solvents | High in water | High in ethanol | Low in water |
| Reactivity | Steric hindrance slows nucleophilic reactions | Fast polymerization | Moderate reactivity | High electrophilic addition |
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